Niflumic Acid
Beschreibung
This compound is an analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
An analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.
See also: Mefenamic Acid (related); Clonixin (related).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPYUNJRRFVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023368 | |
| Record name | Niflumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.83e-02 g/L | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4394-00-7 | |
| Record name | Niflumic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niflumic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | niflumic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Niflumic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niflumic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | Niflumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04552 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niflumic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action of Niflumic Acid
Cyclooxygenase Enzyme Inhibition by Niflumic Acid
The principal mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of this compound is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govpatsnap.com this compound, like other NSAIDs, obstructs the active site of COX enzymes, thereby preventing this conversion and reducing the synthesis of pro-inflammatory prostaglandins. nih.gov
Differential Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Isoforms
This compound exhibits a notable selectivity for the COX-2 isoform over the COX-1 isoform. nih.gov The COX-1 isoform is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow. Conversely, the COX-2 isoform is typically induced at sites of inflammation. The preferential inhibition of COX-2 is a key characteristic of this compound's therapeutic action.
Research has quantified this differential inhibition, with one study reporting an IC50 value of 0.1 µM for human recombinant COX-2 and 16 µM for human recombinant COX-1, indicating a significantly higher potency for COX-2. nih.gov Another source cites an IC50 value of 100 nM for COX-2. pnas.orgmedchemexpress.com This selectivity for COX-2 is believed to contribute to its anti-inflammatory effects while potentially having a lower incidence of certain side effects associated with non-selective NSAIDs that strongly inhibit COX-1.
| Enzyme Isoform | IC50 Value | Source |
|---|---|---|
| Human Recombinant COX-1 | 16 µM | nih.gov |
| Human Recombinant COX-2 | 0.1 µM (100 nM) | nih.govpnas.orgmedchemexpress.com |
Impact on Prostaglandin (B15479496) Biosynthesis Pathways and Downstream Effects
By inhibiting COX enzymes, particularly COX-2, this compound effectively curtails the prostaglandin biosynthesis pathway. This leads to a marked reduction in the production of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). nih.govnih.govnih.gov The diminished levels of these signaling molecules result in several key downstream effects.
The reduction in prostaglandins at the site of inflammation leads to decreased vasodilation, reduced capillary permeability, and diminished edema. This contributes significantly to the anti-inflammatory effect of the drug. patsnap.com Furthermore, prostaglandins are known to sensitize nociceptors (pain receptors) to other inflammatory mediators. By lowering prostaglandin levels, this compound raises the threshold for pain perception, resulting in its analgesic effect. patsnap.com The antipyretic (fever-reducing) action of this compound is also linked to the inhibition of prostaglandin synthesis within the central nervous system, specifically in the hypothalamus, which regulates body temperature. mdpi.com Additionally, prostaglandins are involved in modulating the activity of various immune cells; therefore, by decreasing their synthesis, this compound can influence the inflammatory response mediated by cells such as macrophages and neutrophils. patsnap.com
Ion Channel Modulation by this compound
Beyond its effects on cyclooxygenase enzymes, this compound is a recognized modulator of several types of ion channels, a property that is a subject of ongoing research. nih.govmdpi.com Its interactions with chloride channels are particularly well-documented.
Chloride Channel Interactions
This compound has been shown to block certain chloride channels, which are involved in a variety of physiological processes including the regulation of smooth muscle tone, epithelial fluid secretion, and neuronal excitability. nih.govscielo.br
This compound is a known blocker of Calcium-Activated Chloride Channels (CaCCs). nih.govnih.gov These channels, which are opened by an increase in intracellular calcium concentration, are implicated in functions such as smooth muscle contraction and epithelial secretion. drugbank.com The protein TMEM16A has been identified as a key component of CaCCs, and this compound has been shown to inhibit TMEM16A-mediated currents. nih.govscielo.br
The inhibition of CaCCs by this compound is concentration-dependent. nih.gov For instance, one study on rabbit portal vein cells reported an IC50 of 3.6 x 10^-6 M for the inhibition of spontaneous transient inward currents, which are carried by CaCCs. nih.gov The blocking action of this compound on these channels can also be voltage-dependent. nih.gov In studies on stably expressed human TMEM16A, this compound inhibited the currents with an IC50 value of 12 µM, with the inhibition being less effective at negative membrane potentials. nih.gov
This compound also modulates the activity of the voltage-gated chloride channel CLC-1, which is predominantly expressed in skeletal muscle and is crucial for stabilizing the membrane potential of muscle cells. mdpi.com this compound inhibits the chloride conductance (gCl) in skeletal muscle through two distinct mechanisms.
Firstly, it directly blocks the CLC-1 channel by interacting with an intracellular binding site. mdpi.comnih.gov Research has identified a preferential binding cavity for this compound, with the amino acid residues R421 and F484 being critical for this interaction. nih.gov One study determined the IC50 for the inhibition of native gCl in rat muscle to be 42 µM. mdpi.comnih.gov
Secondly, this compound can indirectly inhibit CLC-1 by increasing the basal intracellular calcium concentration. mdpi.comnih.gov This is achieved by promoting a calcium efflux from mitochondria, an effect that is independent of its cyclooxygenase inhibition. mdpi.com The resulting increase in intracellular calcium can lead to the activation of Ca-dependent protein kinase C (PKC), which in turn can phosphorylate and inhibit the CLC-1 channel. mdpi.com
Molecular Prerequisites and Binding Sites for Chloride Channel Inhibition
This compound is a known blocker of several types of chloride channels, including calcium-activated chloride channels (CaCCs) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). patsnap.comtandfonline.com The characteristics of this inhibition, particularly its voltage dependence, provide insights into the location of the binding site within the channel pore.
For CaCCs in Xenopus oocytes, the block by this compound is not significantly dependent on voltage. tandfonline.com This suggests a binding site located near the extracellular side of the channel, estimated to be about 10% of the electrical distance across the membrane from the outside. tandfonline.com In contrast, the inhibition of the CFTR Cl- channel by this compound is strongly voltage-dependent. tandfonline.com Assuming a single binding site and a valency of -1 for the negatively charged this compound molecule, this voltage dependence suggests a binding site located approximately 20% of the electrical distance into the membrane from the intracellular side. tandfonline.com These findings indicate that the binding sites for this compound on CaCCs and CFTR are situated at opposite ends of their respective channel pores. tandfonline.com
Furthermore, studies on ClC-1, the primary voltage-gated chloride channel in skeletal muscle, reveal that this compound interacts with an intracellular binding site to inhibit the channel. nih.gov Research on ClC-Ka kidney chloride channels has identified three key amino acid residues—L155, G345, and A349—that are crucial for the potentiating effect of this compound at low concentrations. nih.gov These residues are located in two distinct regions on the extracellular side of the channel that are in close proximity, suggesting they may form part of the binding site for potentiation. nih.gov
Potassium Channel Interactions
This compound modulates the activity of several distinct classes of potassium channels, influencing neuronal excitability and other physiological processes.
Voltage-Gated Potassium Channels (Kv1.1, Kv1.2)
This compound acts as a potentiator of Kv1.1 and Kv1.2 channels. pnas.orgnih.gov It enhances the activity of these channels by increasing the probability of the channel being open. pnas.orgresearchgate.net This is achieved through a hyperpolarizing shift in the voltage dependence of both channel activation and the movement of the gating charge. pnas.orgresearchgate.net Additionally, this compound slows the decay of the OFF-gating current. pnas.orgresearchgate.net These effects are observed in both homomeric Kv1.1 and Kv1.2 channels, as well as in heteromeric Kv1.1/Kv1.2 channels, which are prevalent in the brain. pnas.orgnih.gov
| Channel Type | Effect of this compound | Biophysical Mechanism |
| Kv1.1 | Potentiation | Increases open probability, hyperpolarizing shift in voltage dependence of activation, slows OFF-gating current decay. pnas.orgresearchgate.net |
| Kv1.2 | Potentiation | Similar to Kv1.1. pnas.orgnih.gov |
| Kv1.1/Kv1.2 | Potentiation | Similar to homomeric channels. pnas.orgnih.gov |
Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Pacemaker Channels (HCN2)
This compound modifies the gating of HCN2 pacemaker channels. researchgate.net It induces a hyperpolarizing shift in the voltage dependence of HCN2 channel activation and slows both activation and deactivation kinetics. researchgate.net The rapid onset and state-dependence of these changes suggest an interaction with the extracellular region of the S4 transmembrane helix, which serves as the primary voltage-sensing domain of the channel. researchgate.net At higher concentrations (1 mM), this compound can also cause a reduction in the maximum conductance of HCN2 channels, which is likely due to a direct block of the pore. researchgate.net
Intracellular Sodium-Activated Potassium Channels (Slo2.1)
This compound is an activator of Slo2.1 channels, also known as Slack channels. researchgate.netrupress.org It can activate these channels even in the absence of intracellular sodium, which is the typical endogenous activator. rupress.orgnih.gov Extracellular application of this compound rapidly activates heterologously expressed human Slo2.1 channels. rupress.orgnih.gov This activation by this compound appears to uncouple the channel's gating from both transmembrane voltage and intracellular sodium modulation. nih.gov
| Channel | Endogenous Activator | Effect of this compound |
| Slo2.1 (Slack) | Intracellular Sodium (Na+) | Activation, even without intracellular Na+. rupress.orgnih.gov |
Transient Receptor Potential (TRP) Channel Modulation
This compound has been shown to modulate the activity of certain Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. patsnap.com It has been investigated as a potential blocker of TRPV1 channels to treat neuropathic pain. mdpi.com Studies suggest that this compound can attenuate pain by directly antagonizing TRPV1 channels and indirectly inhibiting TRP channels by reducing oxidative and inflammatory stress. researchgate.net While this compound's interaction with TRP channels is an area of ongoing research, it is known to not affect inward currents in dorsal root ganglion neurons that are mediated by other TRP channels, such as TRPC channels. nih.gov
Ryanodine (B192298) Receptor (RyR) Modulation and Sarcoplasmic Reticulum Calcium Release
This compound directly modulates ryanodine receptors (RyRs), which are critical for the release of calcium from the sarcoplasmic reticulum (SR) in muscle cells. physiology.org Studies on frog skeletal muscle have identified two distinct types of RyRs with different sensitivities to this compound. physiology.orgnih.gov
α-like RyR: Exhibits a bell-shaped activation curve in response to this compound. physiology.orgnih.gov
β-like RyR: Shows a sigmoidal activation curve in response to this compound. physiology.orgnih.gov
At a concentration of 10 µM, this compound increases the mean open probability of RyRs, while at 100 µM, it decreases the open probability. scite.ai This dual effect suggests a complex interaction with the channel. Importantly, this compound does not alter the unitary conductance or reversal potential of the RyR channels. nih.govscite.ai It also does not prevent the channels from responding to other known RyR modulators like caffeine, ryanodine, and ruthenium red. nih.gov The modulation of RyRs by this compound can influence calcium sparks, which are localized calcium release events that can activate other channels, such as Ca2+-activated Cl− channels. rupress.org
| RyR Type (Frog Skeletal Muscle) | Activation Curve vs. This compound |
| α-like | Bell-shaped physiology.orgnih.gov |
| β-like | Sigmoidal physiology.orgnih.gov |
Cellular Signaling Pathway Modulation
This compound influences several intracellular signaling cascades that are pivotal in controlling cell processes such as proliferation, apoptosis, and invasion.
This compound has been shown to directly interact with and regulate the MAPK/ERK signaling pathway, which is crucial for various cellular activities, including proliferation and differentiation. nih.gove-century.us In studies on nasopharyngeal carcinoma (NPC) cells, this compound was found to directly bind to extracellular signal-regulated kinase 1 (ERK1), a key component of the MAPK pathway. nih.govresearchgate.netnih.gov This interaction leads to the downregulation of ERK1/2 signaling. nih.gov The inhibition of the MAPK/ERK pathway by this compound contributes to its anti-tumor effects, including the suppression of cell proliferation, invasion, and the induction of cell cycle arrest. nih.govnih.gov Research indicates that suppressing the MAPK/ERK signaling pathway can lead to a reduction in the activity of other proteins, such as matrix metalloproteinases. nih.gov In oral cancer cells, blocking COX-2 with this compound was observed to downregulate the expression of phosphorylated ERK (p-ERK). spandidos-publications.com
Table 1: Research Findings on this compound's Regulation of the MAPK/ERK1/2 Pathway
| Cell Type/Model | Key Findings | Reference(s) |
| Nasopharyngeal Carcinoma (CNE-2Z cells) | Directly binds to ERK1, inhibiting ERK expression and downregulating the MAPK/ERK signaling pathway. This leads to suppressed cell proliferation and invasion. | nih.govresearchgate.netnih.gov |
| Oral Cancer Cells | Blockade of COX-2 by this compound leads to the downregulation of NaHS-induced phosphorylated ERK (p-ERK) expression. | spandidos-publications.com |
| General Cancer Metastasis | Can halt metastasis by inhibiting the activity of extracellular signal-regulated kinase (ERK) 1/2. | researchgate.net |
The anti-invasive properties of this compound are also linked to its ability to modulate the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govnih.gov These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. frontiersin.org In nasopharyngeal carcinoma cells, treatment with this compound resulted in decreased activity of both MMP-2 and MMP-9. nih.gove-century.usresearchgate.net This effect is believed to be mediated through the inhibition of the MAPK/ERK signaling pathway, which is a known regulator of MMP expression and activity. nih.govresearchgate.net By attenuating the activity of MMP-2 and MMP-9, this compound can suppress the migration and invasion potential of cancer cells. nih.gove-century.us
This compound can induce programmed cell death, or apoptosis, in cancer cells through specific molecular pathways. medchemexpress.com In human lung cancer cells, this compound, particularly in combination with the PPARγ ligand ciglitazone (B1669021), has been shown to induce apoptosis via a pathway involving endoplasmic reticulum (ER) stress and the activation of caspase-8. medchemexpress.comdntb.gov.ua The activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, leads to the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. medchemexpress.comnih.gov Truncated Bid (tBid) then translocates to the mitochondria and promotes the activation and oligomerization of Bax, another pro-apoptotic protein. nih.govthermofisher.com This cascade ultimately results in the execution of apoptosis. medchemexpress.comnih.gov This specific mechanism, the caspase-8/Bid/Bax pathway, highlights a targeted approach by which this compound can eliminate cancer cells. medchemexpress.com
Table 2: this compound-Induced Apoptotic Pathway
| Pathway Component | Role in this compound-Induced Apoptosis | Reference(s) |
| Caspase-8 | Initiator caspase activated by this compound treatment. | medchemexpress.comdntb.gov.ua |
| Bid | Cleaved by active caspase-8 to its truncated form (tBid). | medchemexpress.comnih.gov |
| Bax | Pro-apoptotic protein activated by tBid, leading to mitochondrial-mediated apoptosis. | medchemexpress.comnih.govthermofisher.com |
Activation of Protein Kinase C (PKC)
Immunomodulatory Effects
Beyond its direct cellular effects, this compound also exhibits immunomodulatory properties by influencing the function of various immune cells. patsnap.com These effects are often tied to its inhibition of prostaglandin synthesis, as prostaglandins are known modulators of immune responses. patsnap.com
This compound has demonstrated a complex and dose-dependent influence on key immune cells such as macrophages, neutrophils, and lymphocytes. patsnap.comnih.gov In studies using mice, oral administration of this compound was found to exert noticeable immunostimulating effects at certain doses. nih.gov These effects included an increase in the number of antibody-producing cells, enhanced proliferation of spleen cells (both T- and B-lymphocytes) in response to mitogens, and an augmented T-cell cytotoxic response. nih.gov
The activity of macrophages was also affected, with an observed enhancement in phagocytosis-induced chemiluminescence. nih.gov However, the same study noted that this compound depressed the production of interleukin-1 by these macrophages. nih.gov In a separate study on rats with thermal injuries, in vivo treatment with this compound increased the oxidative metabolism of polymorphonuclear leukocytes (neutrophils). nih.gov Conversely, in a mouse model of IL-13-induced asthma, treatment with this compound did not significantly alter the number of macrophages, neutrophils, and lymphocytes in bronchoalveolar lavage fluid, suggesting its immunomodulatory effects can be context-dependent. atsjournals.org
Mechanisms of Decreased Inflammation and Immune-Mediated Tissue Damage
This compound's anti-inflammatory and immunomodulatory effects stem from a multi-faceted mechanism of action that goes beyond simple pain and inflammation relief. patsnap.compatsnap.com It influences the production of key inflammatory mediators and directly impacts the function of various immune cells. patsnap.comnih.gov
A primary mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.compatsnap.com These enzymes are critical for the synthesis of prostaglandins from arachidonic acid. patsnap.com Prostaglandins are lipid compounds that play a significant role in promoting inflammation, pain, and fever. patsnap.compatsnap.com By binding to the active site of COX enzymes and inhibiting their activity, this compound reduces the production of these pro-inflammatory prostaglandins. patsnap.com This competitive inhibition is particularly potent at lower concentrations of arachidonic acid. nih.gov
Beyond its impact on prostaglandin synthesis, this compound is also known to block calcium-activated chloride channels (CaCCs). patsnap.commedchemexpress.com These channels are involved in a variety of physiological processes, and their blockade by this compound can influence cellular activities that contribute to its anti-inflammatory effects. patsnap.com Research has also indicated its interaction with other ion channels, such as voltage-gated potassium channels and transient receptor potential (TRP) channels, which may further contribute to its therapeutic actions. patsnap.com
The influence of this compound extends to the modulation of immune cell behavior. patsnap.com Prostaglandins are known to modulate the activity of immune cells like macrophages, neutrophils, and lymphocytes. patsnap.com By decreasing prostaglandin levels, this compound can alter the responses of these cells, leading to a reduction in inflammation and immune-mediated tissue damage. patsnap.com
Research Findings on Immune Modulation
Impact on Cytokine Production: this compound has been shown to affect the production of various cytokines, which are key signaling molecules in the immune system. For instance, it can reduce the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by histamine (B1213489) in human conjunctival epithelial cells. karger.comresearchgate.net In one study, this compound was also found to depress the production of interleukin-1 (IL-1), a major player in the inflammatory process, by peritoneal macrophages in mice. nih.gov Interestingly, this was not accompanied by a change in interleukin-2 (B1167480) (IL-2) production by T-cells. nih.gov
Effects on Immune Cell Function: In vivo studies in mice have demonstrated that this compound can have immunostimulating effects at certain doses. nih.gov Oral administration led to an increase in the number of plaque-forming cells after immunization, enhanced proliferation of spleen cells in response to T- or B-cell mitogens, and a heightened T-cell cytotoxic response to allogeneic cells. nih.gov Phagocytosis-induced chemiluminescence of peritoneal macrophages was also enhanced. nih.gov However, at higher doses, these immunostimulatory effects on lymphocyte responses were diminished. nih.gov
Dendritic Cell Modulation: Research indicates that this compound can induce a tolerogenic phenotype in dendritic cells (DCs), which are crucial regulators of the immune response. nih.gov It has been observed to down-regulate the expression of co-stimulatory molecules, particularly CD80, and induce the expression of inhibitory molecules ILT3 and ILT4 on DCs. nih.gov This modulation leads to a reduced capacity of DCs to stimulate the proliferation of CD4+ T-cells, suggesting a potential therapeutic role in controlling chronic immune and inflammatory diseases. nih.gov
T-Cell and B-Cell Responses: this compound has been shown to improve the immune response in tumors by increasing the infiltration of CD3+, CD4+, and CD8+ T cells. rsc.org In studies on lymphocytes, broad chloride channel blockers like this compound have been found to inhibit P2X7-stimulated cell shrinkage and phosphatidylserine (B164497) translocation, processes involved in lymphocyte function and death. aai.org
Data on this compound's Molecular Interactions
| Target | Action | Outcome |
| Cyclooxygenase-2 (COX-2) | Inhibition (IC50 = 100 nM) | Decreased prostaglandin synthesis, reducing inflammation and pain. patsnap.compatsnap.commedchemexpress.com |
| Calcium-activated Chloride Channels (CaCCs) | Blockade | Modulation of cellular processes contributing to anti-inflammatory effects. patsnap.com |
| Interleukin-1 (IL-1) | Decreased production by macrophages | Reduction of a key inflammatory mediator. nih.gov |
| Interleukin-6 (IL-6) & Interleukin-8 (IL-8) | Reduced histamine-induced expression | Attenuation of pro-inflammatory cytokine production. karger.comresearchgate.net |
| Dendritic Cells | Down-regulation of CD80, up-regulation of ILT3 & ILT4 | Induction of a tolerogenic state, suppressing T-cell proliferation. nih.gov |
| T-Cells (in tumors) | Increased infiltration of CD3+, CD4+, CD8+ cells | Enhanced anti-tumor immune response. rsc.org |
Structure Activity Relationship Sar Studies of Niflumic Acid and Its Derivatives
Elucidation of Key Pharmacophores and Structural Determinants for Activity
The biological activity of niflumic acid and its analogs is intricately linked to its specific chemical architecture. SAR studies have identified several key structural components that are crucial for its therapeutic effects. These include the NH-moiety of the anthranilic acid ring, the position of the acidic functional group, and the nature of substitutions on the N-aryl ring. gpatindia.comsciepub.com
Significance of the NH-moiety of the Anthranilic Ring
The secondary amine (NH) linkage between the two aromatic rings is a cornerstone of the activity of fenamates, including this compound. gpatindia.comsciepub.com This moiety is considered essential for the molecule's biological action. sciepub.com Research has demonstrated that replacement of this NH group with other functionalities, such as an oxygen atom (O), a methylene (B1212753) group (CH2), a sulfur atom (S), a sulfonyl group (SO2), or through N-alkylation (N-CH3) or N-acylation (N-COCH3), leads to a significant reduction or complete loss of activity. gpatindia.comsciepub.comgpatindia.com This underscores the critical role of the NH group in the binding of this compound to its biological targets. gpatindia.com
Importance of the Acidic Function Position
The position of the carboxylic acid group on the anthranilic acid ring is another critical determinant of activity. gpatindia.comsciepub.com Derivatives of anthranilic acid, where the carboxylic acid is at the ortho position relative to the amino group, are active. sciepub.com In contrast, the corresponding meta and para-aminobenzoic acid analogs are inactive, highlighting the stringent spatial requirement for the acidic function. sciepub.com Interestingly, the acidic nature of this group is more important than the group itself. Replacement of the carboxylic acid with an isosteric tetrazole ring, which has a similar pKa, has been shown to have little to no significant effect on the compound's activity. gpatindia.comsciepub.com
Role of Substitutions on the N-aryl Ring
Substitutions on the N-aryl ring play a pivotal role in modulating the biological activity of this compound derivatives. gpatindia.comsciepub.com The position of these substituents is crucial, with the general order of activity for monosubstituted derivatives being meta > ortho > para. gpatindia.comgpatindia.com For instance, in the UV erythema assay, the anti-inflammatory activity for monosubstitution with a trifluoromethyl (CF3) group follows the order 3' > 2' > 4'. sciepub.com However, this can vary depending on the assay used, as the opposite order was observed in the rat paw oedema assay for chloro-substituted analogs. sciepub.com
For disubstituted derivatives, the 2',3'-disubstitution pattern appears to be the most effective for anti-inflammatory activity, as seen in mefenamic acid. sciepub.comsciepub.com Furthermore, substitutions that force the N-aryl ring to be non-coplanar with the anthranilic acid ring can enhance binding and increase activity. gpatindia.comgpatindia.com This is exemplified by meclofenamic acid, which is more active than flufenamic acid. gpatindia.comgpatindia.com
Rational Design and Synthesis of Novel this compound Derivatives
Building on the foundational knowledge from SAR studies, researchers have rationally designed and synthesized a plethora of this compound derivatives with the aim of enhancing their therapeutic properties, particularly their anti-tumor activity. mdpi.com These efforts have explored various chemical modifications, including esterification, the formation of metal complexes, and the introduction of different heterocyclic moieties to target specific cellular pathways involved in cancer progression. mdpi.compensoft.net
Derivatization for Enhanced Anti-tumor Activity (e.g., Esters, Polymeric Silver(I) Complexes, Co(II) and Ni(II)-NA Complexes)
This compound itself has demonstrated anti-tumor effects in various cancer cell lines, including nasopharyngeal carcinoma, by inhibiting cell proliferation and invasion. mdpi.comnih.govnih.gov To amplify this inherent activity, several derivatization strategies have been employed.
Esters: The synthesis of this compound esters represents one approach to enhance its anti-tumor potential. mdpi.com
Polymeric Silver(I) Complexes: Novel polymeric silver(I) complexes incorporating this compound have been synthesized and characterized. mdpi.comtandfonline.com For example, the complex [Ag(µ-nif)(4-pic)]n has been developed and has shown cytotoxic abilities against various cancer cell lines. tandfonline.com These silver(I) complexes have been found to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane depolarization and activation of the caspase cascade. tandfonline.comresearchgate.net Studies have shown that these complexes can exhibit higher cytotoxicity and selectivity against cancer cells compared to the parent drug. tandfonline.com
Co(II) and Ni(II)-NA Complexes: Cobalt(II) and Nickel(II) complexes of this compound have also been investigated for their anticancer properties. mdpi.comresearchgate.net For instance, complexes like [Co(nif)2(met)(4-pic)] and [Ni(nif)2(met)(4-pic)] have shown significant cytotoxicity against human breast adenocarcinoma MCF-7 cells. nih.govresearchgate.net These metal complexes have been reported to induce apoptosis through a mitochondrial-dependent pathway, increase oxidative stress, and arrest the cell cycle at the S phase. nih.govresearchgate.net The anti-tumor effects of these Co(II) and Ni(II) complexes have been shown to be superior to that of this compound alone. researchgate.netresearchgate.net
Design of Derivatives as Tyrosine Kinase Inhibitors (VEGFR, EGFR)
A significant focus of recent research has been the design of this compound derivatives that can act as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are key players in cancer angiogenesis and proliferation. pensoft.netbenthamscience.compensoft.net
A new series of this compound derivatives were synthesized with the aim of inhibiting VEGFR or EGFR tyrosine kinase activities. pensoft.netpensoft.net These efforts involved the esterification of this compound, followed by reactions to introduce hydrazine-1-carboxamide, hydrazine-1-carbothioamide, and 1,2,4-triazole (B32235) moieties. pensoft.net Molecular docking studies predicted that some of these novel derivatives would have a strong binding affinity for the kinase domains of VEGFR and EGFR. pensoft.net
Subsequent in vitro biological investigations confirmed that these newly synthesized compounds were cytotoxic to cancer cell lines. pensoft.netbenthamscience.com For example, one of the carbothioamide derivatives, compound 4C, was found to be the most cytotoxic and inhibited VEGFR kinase activity. pensoft.net Another derivative, a triazole compound (5A), showed the best binding energy against EGFR in docking studies, and a related compound (5B) was shown to inhibit EGFR kinase activity. pensoft.net Further studies on 1,3,4-oxadiazole (B1194373) and pyrazole (B372694) derivatives of this compound also identified promising EGFR tyrosine kinase inhibitors, with one pyrazole derivative (compound 6) being the most cytotoxic and inducing cell cycle arrest and apoptosis. benthamscience.combenthamdirect.comresearchgate.net These findings highlight the potential of rationally designed this compound derivatives as a new class of anticancer agents targeting critical signaling pathways. pensoft.netbenthamscience.com
Modifications for Selective Ion Channel Activation or Inhibition
The structure-activity relationship (SAR) of this compound and its derivatives reveals that subtle molecular modifications can significantly alter their potency and selectivity for various ion channels. These channels, which are critical for numerous physiological processes, can be either activated or inhibited by fenamates, often with a high degree of specificity depending on the chemical structure of the compound and the subtype of the channel.
Research into the SAR of this compound has focused on understanding how its core structure—an N-phenylanthranilic acid scaffold (or a bioisosteric variation in the case of this compound)—interacts with different ion channel proteins. The N-phenylanthranilic acid structure is considered the minimal pharmacophore for the activation of certain channels, such as the Slo2.1 potassium channel. nih.gov However, the specific substitutions on both the anthranilic acid and the N-phenyl rings, as well as the nature of the acidic group, dictate the compound's interaction profile, leading to either activation or inhibition with varying degrees of selectivity. nih.govacs.org
Selectivity among Chloride Channels
This compound is well-known as a modulator of chloride channels, but its effect is not uniform across the diverse family of these channels. Modifications to the fenamate structure are key to achieving selectivity between different chloride channel subtypes, such as the CLC family and calcium-activated chloride channels (CaCCs).
For instance, this compound demonstrates a pronounced selectivity for the CaCC TMEM16A over Bestrophin-1 (Best1), another protein identified as a CaCC. researchgate.net In a comparative study, this compound inhibited TMEM16A with significantly higher potency than Best1. researchgate.net Conversely, the stilbene (B7821643) derivative DIDS exhibited the opposite selectivity profile, potently inhibiting Best1 while having a much weaker effect on TMEM16A. researchgate.net This highlights how different structural classes of inhibitors target distinct sites or conformations on these channels. Flufenamic acid and NPPB, other common chloride channel blockers, showed variable intermediate effects. researchgate.net
The interaction of this compound with CLC-K kidney chloride channels is particularly complex, exhibiting a biphasic effect: activation at concentrations below approximately 1 mM and inhibition at higher concentrations. researchgate.netnih.gov Structure-activity studies have revealed that the co-planarity of the two rings in the this compound molecule is an essential feature for its activating effect on CLC-Ka channels. researchgate.netnih.gov In contrast, its analog, flufenamic acid, only blocks CLC-K channels, indicating that the substitution of the pyridine (B92270) ring in this compound with a benzene (B151609) ring (as in flufenamic acid) abolishes the activating effect. researchgate.netnih.gov
Furthermore, SAR studies on the CLC-1 muscle chloride channel have shown that this compound acts as an inhibitor by interacting with an intracellular binding site. nih.gov The molecular requirements for this direct channel block differ from those that cause its other cellular effects, such as increasing intracellular calcium. nih.gov The development of selective inhibitors for other CLC channels, like CLC-2, has also underscored the subtleties of fenamate SAR. While a fenamate-like molecule served as a starting point, structurally similar fenamates like mefenamic acid showed negligible activity, whereas the strategic introduction of a nitrogen atom into the ring system led to a 7-fold improvement in potency for a derivative. biorxiv.org
| Compound | TMEM16A (IC50) | Bestrophin-1 (Best1) (IC50) | CLC-K1 (KD) | CLC-1 (IC50) |
| This compound | 7.40 ± 0.95 µM researchgate.net | 102.19 ± 15.05 µM researchgate.net | ~250 µM (block) nih.gov | 42 µM nih.gov |
| Flufenamic acid | Variable effect researchgate.net | Variable effect researchgate.net | Blocker researchgate.netnih.gov | - |
| DIDS | 548.86 ± 25.57 µM researchgate.net | 3.93 ± 0.73 µM researchgate.net | ~150 µM (block) nih.gov | - |
| NPPB | Variable effect researchgate.net | Variable effect researchgate.net | ~230 µM (block) nih.gov | - |
Modulation of Potassium and TRP Channels
The modulatory effects of this compound and its derivatives extend beyond chloride channels to other ion channel families, including potassium (K+) channels and Transient Receptor Potential (TRP) channels. The structural features that confer activity at these channels are distinct, providing a basis for designing selective modulators.
In the case of the sodium-activated potassium channel Slo2.1, this compound and other fenamates like flufenamic and mefenamic acid act as low-potency partial agonists. nih.gov The N-phenylanthranilic acid scaffold was identified as the essential structure for this activation. nih.gov The effects are often biphasic, with an initial activation followed by a slower inhibition, suggesting separate binding sites for activation and block. nih.gov A point mutation in the pore-lining S6 segment of the Slo2.1 channel was found to increase sensitivity to activation by this compound by 19-fold, demonstrating that minor changes in the channel's pore region can dramatically alter drug sensitivity. nih.gov
Fenamates are also recognized as inhibitors of the TRPM2 channel. acs.org Flufenamic acid is a known inhibitor, and other fenamates, including this compound and mefenamic acid, also block the channel, although with lower potency. acs.org The shared anthranilic acid motif among these compounds appears to be a key feature for this inhibitory activity. acs.org The development of derivatives has aimed to improve potency and reduce non-specific effects. acs.org
| Compound | Slo2.1 (EC50, Activation) | TRPM2 (IC50, Inhibition) |
| This compound | 2.1 ± 0.1 mM nih.gov | 149 µM acs.org |
| Flufenamic acid | 1.4 mM nih.gov | 70 µM acs.org |
| Mefenamic acid | 80 µM nih.gov | 124 µM acs.org |
| Tolfenamic acid | 120 µM nih.gov | - |
| Meclofenamic acid | 130 µM nih.gov | - |
These findings underscore that the fenamate scaffold is a versatile template for ion channel modulation. By modifying the ring systems and their substituents, it is possible to tune the activity of these compounds, shifting their selectivity profile from one channel family to another and distinguishing between activation and inhibition.
Pharmacokinetic and Biotransformation Research of Niflumic Acid
Systemic Absorption and Bioavailability
Niflumic acid is readily absorbed following oral administration. youtube.compharmacompass.comdrugbank.com Studies have shown that its systemic availability is high, estimated to be close to 100%. nih.gov When administered topically, this compound penetrates the skin to reach inflamed tissues, with minimal systemic absorption from intact skin. pharaoniapharma.com
Distribution Characteristics
Once absorbed, this compound is distributed throughout the body. youtube.com It is characterized as a weak acid that is strongly bound to plasma proteins, with a binding rate of approximately 90%. drugbank.comnih.gov The volume of distribution is reported to be around 0.12 L/kg. nih.gov
Metabolic Pathways and Metabolite Profiling
This compound undergoes metabolism primarily in the liver. youtube.compharmacompass.comnih.gov A notable metabolite identified is 4'-hydroxythis compound, formed through biotransformation by liver enzymes. nih.gov In vivo studies have shown a high concentration of this metabolite in the liver, suggesting an efficient first-pass metabolism. nih.gov Another, yet unidentified, metabolite has also been detected in urine. nih.gov
Prodrug Biotransformation (Talniflumate, Morniflumate) to this compound
Talniflumate and morniflumate (B1676748) are prodrugs that are converted to this compound in the body. medchemexpress.comdrugbank.comdrugbank.com Talniflumate, a phthalidyl ester of this compound, undergoes extensive first-pass biotransformation to this compound. medchemexpress.comresearchgate.net This conversion is carried out by esterases. medchemexpress.com Morniflumate, another ester of this compound, also acts as a prodrug, with its activity attributed to the release of this compound. drugbank.comdrugbank.com
Role of UDP-glucuronosyltransferase (UGT) Isoforms in Metabolism
Glucuronidation is a key metabolic pathway for this compound. Several UDP-glucuronosyltransferase (UGT) isoforms are involved in this process. This compound has been shown to be a potent inhibitor of UGT1A9. hmdb.cacore.ac.uk It also has inhibitory effects on UGT1A1. ingentaconnect.com Studies have indicated that UGT1A9 is a major enzyme in the glucuronidation of certain compounds, and this compound can be used as a selective inhibitor for this isoform in research. core.ac.ukresearchgate.netnih.gov
Elimination and Excretion Mechanisms
This compound is primarily eliminated through renal excretion in the urine. youtube.comnih.gov The elimination half-life is approximately 2 to 2.5 hours. youtube.comnih.govwikipedia.org The total plasma clearance averages 45 ml/min. nih.gov Studies have also suggested an efficient biliary excretion of the metabolite 4'-hydroxythis compound, which appears to bypass the general blood circulation. nih.gov The detection of this metabolite in urine suggests a potential enterohepatic circuit with a re-entry mechanism. nih.gov
Genetic Polymorphisms Affecting Pharmacokinetic Parameters (e.g., SNPs in ABCA4, CYP2C9, CYP24A1, SLC1A6)
Genetic variations can influence the pharmacokinetics of this compound's prodrug, talniflumate. A screening study identified several single nucleotide polymorphisms (SNPs) associated with its pharmacokinetic parameters. koreamed.orgnih.govresearchgate.net
Key findings from this research include:
Cmax: Two SNPs, rs11165069 in the ABCA4 gene and rs17847036 in the CYP2C9 gene, were significantly associated with the maximum plasma concentration (Cmax) of talniflumate. koreamed.orgnih.gov
Tmax: The time to reach maximum plasma concentration (Tmax) was significantly associated with two SNPs: rs3787555 in CYP24A1 and rs2275034 in ABCA4. koreamed.orgnih.gov
AUCinf: The area under the plasma concentration-time curve (AUCinf), which reflects total drug exposure, was significantly associated with rs11165069 in ABCA4 and rs12461006 in SLC1A6. koreamed.orgnih.gov
These findings suggest that genetic factors in drug-metabolizing enzymes and transporters can affect the pharmacokinetic profile of talniflumate, and by extension, the availability of its active metabolite, this compound. koreamed.org
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Systemic Bioavailability | ~100% | nih.gov |
| Protein Binding | ~90% | drugbank.comnih.gov |
| Volume of Distribution | 0.12 L/kg | nih.gov |
| Elimination Half-life | 2-2.5 hours | youtube.comnih.govwikipedia.org |
| Total Plasma Clearance | 45 ml/min | nih.gov |
Table 2: Genetic Polymorphisms Affecting Talniflumate Pharmacokinetics
| Pharmacokinetic Parameter | Associated SNP | Gene | Source |
|---|---|---|---|
| Cmax | rs11165069 | ABCA4 | koreamed.orgnih.gov |
| rs17847036 | CYP2C9 | koreamed.orgnih.gov | |
| Tmax | rs3787555 | CYP24A1 | koreamed.orgnih.gov |
| rs2275034 | ABCA4 | koreamed.orgnih.gov | |
| AUCinf | rs11165069 | ABCA4 | koreamed.orgnih.gov |
Table of Compound Names
| Compound Name |
|---|
| 4'-hydroxythis compound |
| Morniflumate |
| This compound |
Pharmacokinetic Interactions with Co-administered Agents (e.g., Antibiotics)
The co-administration of this compound with other therapeutic agents, particularly antibiotics, can lead to pharmacokinetic interactions that may alter the concentration and, consequently, the efficacy and safety of the co-administered drug. Research has explored these interactions, revealing a range of effects from no significant changes in pharmacokinetic parameters to potential enhancements of antibiotic concentrations.
A study investigating the interaction between this compound and several β-lactam antibiotics (amoxicillin, cefadroxil, and cefixime) in healthy volunteers found no significant pharmacokinetic interaction. nih.gov The area under the curve (AUC) and the half-life (T1/2) of the plasma concentrations of the antibiotics were not significantly altered when co-administered with this compound. nih.gov This suggests that for these specific combinations, the pharmacokinetic profile of the antibiotics remains stable.
However, other studies have indicated that this compound can influence the pharmacokinetics of certain antibiotics. For instance, this compound may decrease the excretion rate of amoxicillin (B794) and ampicillin (B1664943), potentially leading to higher serum levels of these antibiotics. drugbank.comnih.gov This effect is not limited to penicillins; this compound may also decrease the excretion rate of aztreonam, which could result in a higher serum concentration. drugbank.com
Research in animal models has provided further insights into these interactions. In a study on rats with experimental trauma, the co-administration of this compound with ampicillin and cefapirin was investigated. nih.gov A statistically significant increase in serum ampicillin levels and mandible cefapirin levels was observed in both control and experimental groups when this compound was co-administered. nih.gov This suggests that the combination of these antibiotics with a non-steroidal anti-inflammatory drug (NSAID) like this compound may enhance the concentration of the antibacterial drug. nih.gov
The development of novel drug formulations has also highlighted potential pharmacokinetic interactions. A study on a levofloxacin-niflumate salt demonstrated that the salt formation enhanced the physical and chemical stability compared to the individual drugs. dovepress.com This formulation also positively influenced the antibiotic potency of levofloxacin. dovepress.com Similarly, a novel trimethoprim-niflumic acid drug-drug salt monohydrate was found to improve the antibacterial effectiveness of trimethoprim (B1683648) against Staphylococcus aureus and Shigella flexneri at certain concentrations, indicating a synergistic effect. acs.org
Furthermore, interactions can extend to other classes of antibiotics. For instance, this compound may increase the neuroexcitatory activities of moxifloxacin (B1663623) and nalidixic acid. drugbank.com Additionally, the risk or severity of nephrotoxicity can be increased when bacitracin is combined with this compound. drugbank.com
It is important to note that the impact of this compound on co-administered agents is not limited to antibiotics. For example, it has been shown to interact with anticoagulants, other NSAIDs, diuretics, and methotrexate, among others. patsnap.com
The following tables summarize the observed pharmacokinetic interactions between this compound and various co-administered antibiotics based on available research findings.
Table 1: Effect of this compound Co-administration on Antibiotic Pharmacokinetic Parameters in Humans
| Antibiotic | Effect on Serum/Plasma Concentration | Key Findings |
| Amoxicillin | No significant change in AUC or T1/2 in one study. nih.gov May decrease excretion rate, potentially leading to higher serum levels in another mention. drugbank.com | One study in healthy volunteers showed no significant pharmacokinetic interaction. nih.gov Another source suggests a potential for increased serum levels due to decreased excretion. drugbank.com |
| Cefadroxil | No significant change in AUC or T1/2. nih.gov | Study in healthy volunteers showed no significant pharmacokinetic interaction. nih.gov |
| Cefixime | No significant change in AUC or T1/2. nih.gov | Study in healthy volunteers showed no significant pharmacokinetic interaction. nih.gov |
| Ampicillin | May decrease excretion rate, potentially leading to higher serum levels. drugbank.com | Mentioned as a potential interaction. drugbank.com |
| Aztreonam | May decrease excretion rate, potentially leading to higher serum levels. drugbank.com | Mentioned as a potential interaction. drugbank.com |
Table 2: Effect of this compound Co-administration on Antibiotic Levels in Animal Models (Rats)
| Antibiotic | Tissue/Fluid | Observed Effect |
| Ampicillin | Serum | Statistically significant rise in levels. nih.gov |
| Cefapirin | Mandible | Statistically significant rise in levels. nih.gov |
Table 3: Interactions of this compound with Other Antibiotic Classes
| Antibiotic | Class | Potential Interaction |
| Moxifloxacin | Fluoroquinolone | May increase neuroexcitatory activities. drugbank.com |
| Nalidixic Acid | Quinolone | May increase neuroexcitatory activities. drugbank.com |
| Bacitracin | Polypeptide | Increased risk or severity of nephrotoxicity. drugbank.com |
| Levofloxacin | Fluoroquinolone | Salt formation positively influenced antibiotic potency. dovepress.com |
| Trimethoprim | Diaminopyrimidine | Drug-drug salt monohydrate improved antibacterial effectiveness. acs.org |
Preclinical Efficacy Studies and Therapeutic Potential of Niflumic Acid
Anti-inflammatory and Analgesic Properties in Disease Models
As an NSAID, niflumic acid's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), mediators of inflammation and pain. patsnap.com This action underlies its use in conditions like rheumatoid arthritis. medchemexpress.com Beyond its COX-inhibiting properties, this compound also modulates various ion channels, including calcium-activated chloride channels (CaCCs) and voltage-gated potassium channels, which can further contribute to its analgesic and anti-inflammatory effects. patsnap.com Its ability to influence immune cells by reducing prostaglandin (B15479496) levels also plays a role in decreasing inflammation and immune-mediated tissue damage. patsnap.com
Anticancer Research Applications
This compound has garnered significant attention for its potential anticancer properties, with studies demonstrating its ability to inhibit cancer cell growth, induce programmed cell death, and target key signaling pathways involved in tumor progression. mdpi.comresearchgate.net
Inhibition of Cell Proliferation and Migration in Diverse Cancer Cell Lines
Preclinical research has shown that this compound can inhibit the proliferation and migration of various cancer cell types. mdpi.comresearchgate.net
In nasopharyngeal carcinoma (NPC) , this compound has been shown to suppress the growth and colony formation of CNE-2Z cells in a dose- and time-dependent manner. nih.govresearchgate.netnih.gov It also decreases the migration and invasion potential of these cells. nih.govresearchgate.net
Studies on lung cancer cell lines, including A549, H460, and H1299, have demonstrated the cytotoxic effects of this compound, particularly when combined with other agents. medchemexpress.com The compound has also been shown to inhibit the proliferation of A549 cells. waocp.org
Research on glioblastoma has revealed that this compound can halt tumor cell division. ecancer.orgcnr.itunits.it By blocking calcium-dependent chloride ion channels, it causes glioblastoma cells to arrest in the early stages of division, thereby preventing their multiplication. ecancer.orgcnr.itresearchgate.net this compound also inhibits the cell volume reduction necessary for glioma cell invasion. mdpi.com
In Merkel cell carcinoma , this compound has demonstrated antiproliferative activity. mdpi.comnih.gov
Investigations using the HepG2 hepatocellular carcinoma cell line have shown that derivatives of this compound can be cytotoxic. researchgate.netbenthamscience.com Silver(I) complexes of this compound have also exhibited strong cytotoxicity against HepG2 cells. tandfonline.comnih.gov
The A549 lung adenocarcinoma cell line has also been a focus of research, with studies showing that silver(I) complexes containing this compound have strong cytotoxic activity against these cells. dergipark.org.tr
| Cancer Cell Line | Observed Effects of this compound | Key Findings |
|---|---|---|
| Nasopharyngeal Carcinoma (CNE-2Z) | Inhibition of proliferation, migration, and invasion. nih.govresearchgate.netnih.gov | Acts in a concentration and time-dependent manner. nih.govresearchgate.nete-century.us |
| Lung Cancer (A549, H460, H1299) | Cytotoxicity, inhibition of proliferation. medchemexpress.comwaocp.org | Effects are enhanced in combination therapies. medchemexpress.com |
| Glioblastoma | Inhibition of cell division and invasion. ecancer.orgcnr.itmdpi.com | Blocks calcium-dependent chloride ion channels, arresting cells in early division. ecancer.orgcnr.itresearchgate.net |
| Merkel Cell Carcinoma | Antiproliferative activity. mdpi.comnih.gov | Demonstrates potential as a therapeutic agent for this rare skin cancer. mdpi.com |
| Hepatocellular Carcinoma (HepG2) | Cytotoxicity. researchgate.netbenthamscience.com | This compound derivatives and complexes show potent activity. researchgate.netbenthamscience.comtandfonline.comnih.gov |
Mechanisms of Apoptosis Induction in Malignant Cells
This compound has been found to induce apoptosis, or programmed cell death, in several types of cancer cells through various mechanisms. In human lung cancer cells, it can trigger apoptosis through the activation of caspase-9 and caspase-3. e-century.us Combination treatment with ciglitazone (B1669021) in lung cancer cells leads to apoptosis mediated by endoplasmic reticulum (ER) stress and a caspase-8/Bid/Bax pathway. medchemexpress.comebi.ac.uk This involves the activation of caspase-8, which in turn activates Bid and Bax, key proteins in the apoptotic cascade. medchemexpress.com
In nasopharyngeal carcinoma cells, this compound promotes apoptosis in a dose-dependent manner and causes cell cycle arrest at the S phase. nih.govresearchgate.netnih.gove-century.us The anti-tumor effect in these cells is linked to the inhibition of the ERK/MAPK signaling pathway. nih.gov
Furthermore, silver(I) complexes of this compound have been shown to induce apoptosis in breast cancer (MCF-7), colon adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cell lines. tandfonline.comnih.gov The mechanisms include the loss of mitochondrial membrane potential, an increase in phosphatidylserine (B164497) translocation, and the activation of multiple caspases. tandfonline.comnih.gov
Targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Activities
Recent research has focused on developing derivatives of this compound that can target specific molecular pathways involved in cancer growth. researchgate.netbenthamscience.compensoft.netpensoft.netnih.govuobaghdad.edu.iq Studies have explored the potential of these derivatives to inhibit the tyrosine kinase activities of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial for tumor angiogenesis and cell proliferation. pensoft.netpensoft.net
Molecular docking studies have predicted that certain this compound derivatives can bind to the kinase domains of VEGFR and EGFR. pensoft.net For instance, some derivatives showed a high binding affinity for VEGFR, while others demonstrated strong binding to EGFR. pensoft.net In vitro studies have confirmed these findings, showing that specific derivatives can inhibit VEGFR or EGFR kinase activity, leading to the suppression of cancer cell growth. pensoft.net For example, one derivative was found to inhibit VEGFR kinase activity, while another inhibited EGFR kinase activity, demonstrating the potential for creating targeted anticancer agents from a this compound scaffold. pensoft.net
Synergistic Anticancer Effects in Combination Therapies
The anticancer effects of this compound can be significantly enhanced when used in combination with other therapeutic agents. mdpi.comnih.gov
One notable example is the synergistic effect observed with Xanthohumol (B1683332) , a flavonoid found in hops. mdpi.comnih.gov The combination of this compound and xanthohumol resulted in a more significant decrease in the proliferation of Merkel cell carcinoma and glioblastoma cells than either compound alone. mdpi.comnih.govresearchgate.netresearchgate.net This synergistic effect is thought to be related to an increase in the rigidity of the cancer cell membrane. mdpi.com
Another effective combination is with Ciglitazone , a PPARγ ligand. medchemexpress.comebi.ac.ukdntb.gov.ua This combination has been shown to induce apoptosis in human lung cancer cells through a mechanism involving ER stress and the activation of the caspase-8 pathway. medchemexpress.comebi.ac.uk This combined treatment demonstrated a synergistic cytotoxic effect on lung cancer cells. medchemexpress.com
| Combination Agent | Cancer Type | Observed Synergistic Effect | Mechanism |
|---|---|---|---|
| Xanthohumol | Merkel Cell Carcinoma, Glioblastoma. mdpi.comnih.gov | Significantly decreased cancer cell proliferation. mdpi.comnih.govresearchgate.net | Increased rigidity of the cancer cell membrane. mdpi.com |
| Ciglitazone | Lung Cancer. medchemexpress.comebi.ac.ukdntb.gov.ua | Induced apoptosis and cytotoxic effects. medchemexpress.com | Induction of ER stress and activation of the caspase-8/Bid/Bax pathway. medchemexpress.comebi.ac.uk |
Neurological Disorder Investigations
The ability of this compound to modulate ion channels has led to investigations into its potential therapeutic applications for neurological disorders. patsnap.com Research is ongoing to explore its use in conditions such as epilepsy and neuropathic pain. patsnap.com
One area of interest is its effect on glutamate (B1630785) transporters. This compound has been shown to modulate the activity of the human glutamate transporter EAAT4, suggesting it could be a lead compound for developing novel drugs for neurological conditions involving glutamate-mediated excitotoxicity, such as stroke and neurodegenerative diseases. nih.gov Studies have also shown that fenamates, including this compound, can reduce glutamate-evoked excitotoxicity in cultured neurons.
Furthermore, this compound has been identified as a potentiator of the voltage-gated potassium channels Kv1.1 and Kv1.2. pnas.org This finding suggests its potential as a therapeutic agent for episodic ataxia type 1 (EA1), a neurological disorder caused by mutations in the gene encoding Kv1.1. pnas.org By enhancing the activity of these channels, this compound may help to ameliorate the symptoms of this condition. pnas.org
Potential in Epilepsy and Neuropathic Pain
This compound's influence on ion channels has prompted research into its utility for neurological conditions like epilepsy and neuropathic pain. patsnap.com The drug's mechanisms in these areas are thought to involve the modulation of γ-aminobutyric acid (GABA) receptors and other ion channels, which are crucial for regulating neuronal excitability. nih.govfrontiersin.org
In the context of neuropathic pain, studies have investigated this compound's effects in animal models. For instance, in a rat model of chronic constriction injury (CCI), a common model for neuropathic pain, this compound was shown to inhibit GABA-induced currents in dorsal root ganglion (DRG) neurons. nih.gov This suggests that this compound may help to regulate the hyperexcitability of neurons associated with neuropathic pain. nih.gov Furthermore, in a study on stavudine-induced neuropathic pain in rats, this compound treatment was found to suppress oxidative-nitrosative stress, inflammatory cytokines, and the transient receptor potential vanilloid 1 (TRPV1) channel, all of which are implicated in the pathogenesis of neuropathic pain. frontiersin.orgresearchgate.net
Fenamate NSAIDs, including this compound, have also been shown to possess antiseizure properties. frontiersin.org They are known to modulate GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. frontiersin.org The potentiation of GABAergic inhibition is a key mechanism of many existing antiepileptic drugs. Research has shown that fenamates can attenuate epileptiform activity in human stem-cell-derived neuroglial circuits, suggesting a potential role in epilepsy treatment. frontiersin.org
Table 1: Preclinical Research on this compound in Neurological Models
| Model | Key Findings | Reference |
|---|---|---|
| Chronic Constriction Injury (Rat) | Inhibited GABA-induced currents in dorsal root ganglion neurons. | nih.gov |
| Stavudine-Induced Neuropathy (Rat) | Suppressed oxidative stress, inflammatory cytokines, and TRPV1 levels. | researchgate.net |
| Human Stem-Cell Derived Neuroglial Circuits | Attenuated 4-aminopyridine-evoked epileptiform activity. | frontiersin.org |
Amelioration of Episodic Ataxia Type 1 (EA1) Associated with Kv1.1 Channelopathy
Episodic Ataxia Type 1 (EA1) is a neurological disorder caused by loss-of-function mutations in the KCNA1 gene, which encodes the Kv1.1 voltage-gated potassium channel. mdpi.compnas.orgpnas.org This channel is critical for regulating neuronal excitability, and its dysfunction leads to symptoms such as ataxia, myokymia, and epilepsy. mdpi.compnas.orgpnas.org
Recent preclinical research has identified this compound as a potential therapeutic agent for EA1. mdpi.compnas.org Studies have shown that this compound can enhance the activity of Kv1.1 channels, as well as the related Kv1.2 channels with which they often assemble. pnas.orgnih.gov The mechanism of action involves increasing the channel's open probability and shifting the voltage dependence of its activation. pnas.orgresearchgate.net
In a knock-in mouse model of EA1, this compound was shown to ameliorate motor performance deficits. pnas.orgnih.gov Furthermore, it restored normal neuromuscular transmission and climbing ability in a Drosophila melanogaster model with a corresponding mutation. pnas.orgnih.gov By potentiating the function of the defective Kv1.1 channels, this compound was able to mitigate the functional consequences of the EA1 mutation, restoring cerebellar synaptic transmission and the precision of Purkinje cell firing. pnas.orgresearchgate.net These findings suggest that this compound holds promise as a therapeutic agent for individuals with EA1 and other Kv1.1 channelopathies. pnas.org
Table 2: Effects of this compound on Kv1.1 Channel Function and EA1 Models
| Model/System | Effect of this compound | Reference |
|---|---|---|
| Oocytes expressing Kv1.1 channels | Increased current amplitudes, enhanced open probability, hyperpolarizing shift in voltage dependence. | pnas.orgresearchgate.net |
| EA1 Knock-in Mouse Model | Ameliorated motor performance deficits. | pnas.orgnih.gov |
| Drosophila melanogaster (Shaker mutant) | Restored neuromuscular transmission and climbing ability. | pnas.orgnih.gov |
| Cerebellar Slices (EA1 mouse model) | Restored cerebellar synaptic transmission and Purkinje cell firing precision. | pnas.orgresearchgate.net |
Respiratory System Research
Reversal of Airway Mucus Excess in Steroid-Induced Pneumocystis Pneumonia Models
In a rat model of steroid-induced Pneumocystis pneumonia (PcP), this compound demonstrated a significant ability to reverse airway mucus excess. nih.gov This model mimics the condition in immunocompromised individuals where PcP can develop. researchgate.net The study found that steroid administration led to a progressive increase in airway epithelial and lumen mucus, which was associated with increased levels of MUC5AC, a major respiratory mucin. nih.govnih.gov
Treatment with this compound resulted in a significant decrease in total mucus, MUC5AC levels, and inflammation associated with Pneumocystis. nih.govnih.gov Importantly, this reversal of mucus excess was also associated with improved survival in the animal model. nih.govnih.gov The anti-mucus effect of this compound appeared to be faster than its anti-inflammatory effect, suggesting a mechanism that may be independent of its known cyclooxygenase (COX) inhibition. nih.gov
Modulation of CLCA1-associated Immunopathology in Lung Diseases
The chloride channel accessory 1 (CLCA1) protein is implicated in the immunopathology of several lung diseases characterized by mucus overproduction. mdpi.com In the steroid-induced PcP rat model, the increase in mucus was paralleled by an increase in the murine homolog of human CLCA1. nih.govnih.gov this compound is a known blocker of CLCA1 activity. nih.gov
The administration of this compound in this model led to a significant decrease in the levels of the CLCA1 homolog, in conjunction with the reduction in mucus and inflammation. nih.govnih.gov This suggests that the therapeutic effects of this compound in this context are, at least in part, mediated through its modulation of CLCA1. By blocking CLCA1, this compound appears to attenuate the innate immune response that leads to excessive mucus production and associated pathology. nih.gov These findings have led to the suggestion that CLCA1 blockers could be a potential adjunctive therapy for conditions involving steroid-resistant mucus, such as in some cases of asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. nih.govnih.gov
Antifungal Activity Studies (e.g., against Candida albicans)
Preclinical studies have revealed that this compound possesses antifungal properties, particularly against the opportunistic yeast Candida albicans. nih.gov Research has shown that this compound can inhibit the growth of the yeast form of C. albicans. nih.gov
The proposed mechanism for this antifungal activity involves the inhibition of respiratory oxygen uptake by the yeast. nih.gov It is hypothesized that this compound achieves this by causing cytosolic acidification and blocking glycolysis. nih.gov Further research has indicated that this compound and other anion channel inhibitors can protect C. albicans from the killing effects of human salivary histatin 5, a natural antifungal peptide. asm.orgasm.org This protection is associated with a reduction in the efflux of ATP from the yeast cells. asm.org These findings suggest that this compound's interaction with ion transport processes in C. albicans is a key aspect of its antifungal action. asm.orgasm.org
Advanced Research Methodologies and Computational Approaches
In Vitro Experimental Models and Cellular Systems
In vitro experimental models, including Xenopus laevis oocytes and various human cell lines, are extensively used to study the effects of niflumic acid on specific ion channels and cellular processes. Xenopus laevis oocytes are a valuable expression system for studying the function and modulation of heterologously expressed ion channels and transporters, including those that are targets of this compound nih.govnih.govrupress.org. Studies using Xenopus oocytes have shown that this compound can block endogenous calcium-activated chloride channels (CaCCs) nih.govrupress.org. It has also been used in oocytes microinjected with rat brain neurolemma tissue to block calcium-active chloride current, thereby revealing inward TTX-sensitive currents engineering.org.cn. Research on Xenopus oocytes expressing specific channels like ClC-K kidney chloride channels has demonstrated that this compound can modulate these channels in a biphasic manner, activating them at low concentrations and blocking them at higher concentrations nih.govresearchgate.net. Furthermore, Xenopus oocytes expressing human Slo2.1 channels have been used to show that this compound can activate these channels even in the absence of intracellular sodium rupress.org.
Human cell lines, such as HEK293 cells and transformed human corneal epithelial (tHCE) cells, are also utilized to investigate this compound's effects. HEK293 cells expressing specific ion channels, like ClC-1 or T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), are used to characterize this compound's blocking mechanisms and its potential as a pharmacological chaperone for channel mutants researchgate.netnih.gov. Studies in HEK293 cells have shown that this compound can restore chloride currents in cells transfected with certain ClC-1 mutations researchgate.net. In tHCE cells, this compound has been shown to inhibit volume-activated chloride current researchgate.net. Human pulmonary fibroblasts have been used to investigate the electrophysiological effects of this compound on chloride currents involved in cellular responses physiology.org. Additionally, human colonic cancer cell lines like HT29-Cl.16E are employed to study how this compound affects processes like ATP-stimulated exocytosis and associated chloride secretion physiology.org.
In Vivo Animal Models
In vivo animal models are crucial for evaluating the systemic effects of this compound and its potential therapeutic applications in complex biological systems. Rat models are frequently used to study the analgesic and anti-inflammatory properties of this compound. For instance, a stavudine-induced neuropathic pain model in rats demonstrated that this compound could alleviate nociceptive hypersensitivity by modulating the TRPV1 pathway and reducing oxidative stress and inflammation researchgate.net. In this model, this compound treatment improved behavioral, electrophysiological, and biochemical alterations researchgate.net. Rat models are also used to assess the anti-inflammatory activity of this compound and its derivatives, often using methods like the carrageenan-induced paw edema model nih.govresearchgate.net. Studies in anaesthetized rats have investigated the effects of this compound on noradrenaline-induced pressor responses, although in some cases, in vivo effects on blood pressure did not mirror in vitro observations on vasoconstriction researchgate.net.
While the search results did not provide specific details on knock-in mouse models for EA1 or studies using Drosophila melanogaster directly involving this compound within the context of the provided outline, animal models in general, particularly rodents, are fundamental for assessing the in vivo efficacy and mechanisms of action of compounds like this compound in various disease contexts, including pain and inflammation researchgate.netresearchgate.net.
Electrophysiological Techniques for Ion Channel Characterization
Electrophysiological techniques are indispensable for characterizing the effects of this compound on ion channel function at the cellular level. Patch-clamp techniques, including whole-cell and outside-out configurations, are widely applied to measure ion currents in various cell types expressing target channels researchgate.netnih.govphysiology.org. Whole-cell patch-clamp has been used to record chloride currents in HEK293 cells expressing ClC-1 channels and to assess the effect of this compound on these currents researchgate.net. This technique is also used to study the action of this compound on T-type calcium channels in spermatogenic cells and HEK-293 cells expressing specific CaV3 subtypes nih.gov. Patch-clamp recordings in human pulmonary fibroblasts have helped characterize voltage-dependent calcium currents and TRPV4 currents and the involvement of chloride currents sensitive to this compound physiology.org. In isolated dorsal root ganglion neurons from neuropathic pain rats, whole-cell patch-clamp was used to assess the effect of this compound on GABA-induced currents nih.gov. Patch-clamp studies have also investigated the effects of this compound on TRPA1 channels expressed in HEK293 cells spandidos-publications.com.
The two-electrode voltage-clamp technique is commonly used when working with larger cells like Xenopus laevis oocytes nih.govnih.govrupress.orgengineering.org.cn. This method allows for the control of membrane potential and measurement of total membrane current, making it suitable for studying the effects of this compound on expressed ion channels and transporters in this system nih.govnih.govrupress.org. Two-electrode voltage clamp has been used to analyze the effects of this compound on ClC-Ka channels and to identify residues involved in its potentiating effect nih.govresearchgate.net. It has also been applied to study the modulation of the glutamate (B1630785) transporter EAAT4 by this compound in Xenopus oocytes nih.gov.
These electrophysiological methods provide crucial data on the potency, voltage dependence, and kinetics of this compound's interactions with ion channels.
Here is a table summarizing some electrophysiological findings related to this compound:
| Channel/Current | Expression System/Cell Type | Technique | This compound Effect | Reference |
| CaCCs | Xenopus laevis oocytes | Two-electrode VC | Blockade | nih.govrupress.org |
| ClC-1 | Rat skeletal muscle, HEK293 cells | Current-clamp, Patch-clamp | Inhibition (direct block and indirect via increased intracellular Ca2+) nih.gov, Chaperone activity on mutants researchgate.net | researchgate.netnih.gov |
| ClC-Ka | Xenopus laevis oocytes | Two-electrode VC | Biphasic: Activation at low conc., Blockade at high conc. | nih.govresearchgate.net |
| EAAT4 (uncoupled Cl- current) | Xenopus laevis oocytes | Two-electrode VC | Enhancement of substrate-gated currents | nih.gov |
| Volume-activated Cl- current | tHCE cells | Patch-clamp | Inhibition | researchgate.net |
| GABA-induced currents | Rat DRG neurons (neuropathic pain model) | Whole-cell patch-clamp | Suppression | nih.gov |
| T-type Ca2+ channels (CaV3.1, CaV3.2, CaV3.3) | Mouse spermatogenic cells, HEK-293 cells | Patch-clamp | Blockade (subtype-dependent potency) | nih.gov |
| TRPA1 | HEK293 cells | Whole-cell patch-clamp | Activation | spandidos-publications.com |
| Slo2.1 | Xenopus laevis oocytes | Two-electrode VC, Patch-clamp | Activation | rupress.org |
| Glycine (B1666218) Receptors (GlyRs) | CHO cells | Whole-cell patch-clamp | Voltage-dependent block (subunit-dependent potency) | |
| Ca2+-activated Cl- currents (smooth muscle) | Rabbit portal vein smooth muscle cells | Patch-clamp | Inhibition (voltage-dependent effect on amplitude and decay kinetics) | nih.gov |
Molecular Modeling and Docking Studies for Drug-Target Interactions
Computational approaches, specifically molecular modeling and docking studies, are increasingly used to investigate the potential interactions between this compound and its target proteins, providing insights into binding sites and mechanisms. These studies complement experimental findings by offering a structural perspective on drug-target recognition.
Molecular docking has been employed to predict the binding of this compound to various ion channels, including T-type calcium channels (CaV3 subtypes) and glycine receptors (GlyRs) nih.gov. For T-type channels, docking studies predicted that this compound binds preferentially to the extracellular face of CaV3.1 channels nih.gov. In the case of GlyRs, molecular modeling using Monte Carlo energy minimizations has provided structural rationale for experimental patch-clamp data, suggesting multiple interaction sites along the pore where this compound can block ion permeation .
Molecular modeling, guided by the crystal structures of homologous proteins (e.g., bacterial CLC homologs for studying ClC-K channels), has been used to identify potential amino acid residues involved in the interaction of this compound with these channels nih.govresearchgate.net. These studies help pinpoint regions on the channel protein that may constitute the this compound binding site or be involved in conformational changes upon binding nih.govresearchgate.net.
Beyond ion channels, molecular docking and in silico studies have also explored this compound derivatives as potential inhibitors of other targets, such as EGFR tyrosine kinase, to assess their binding affinity and interaction profiles researchgate.netdntb.gov.ua. These computational methods facilitate the design and evaluation of novel compounds based on the this compound scaffold researchgate.netresearchgate.net.
In Silico Predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
In silico ADMET prediction is a valuable computational tool used in the early stages of drug discovery and development to assess the pharmacokinetic and toxicity profiles of compounds like this compound and its derivatives. These predictions help filter potential drug candidates based on their likely behavior in a biological system, reducing the need for extensive experimental testing.
Computational studies on this compound derivatives designed as potential EGFR inhibitors have included predicted ADMET profiles researchgate.net. These predictions typically cover properties such as blood-brain barrier (BBB) permeability, solubility, absorption levels, hepatotoxicity, metabolism by cytochrome P450 enzymes (e.g., CYP2D6), and plasma protein binding researchgate.netnih.govresearchgate.net. For instance, some this compound derivatives have shown favorable predicted pharmacokinetic features, including good BBB permeability and absorption levels researchgate.net.
In silico ADMET analysis is often integrated into broader computational pipelines used for drug repurposing or the identification of novel therapeutic candidates nih.gov. This compound itself has been included in computational studies assessing drug candidates for conditions like Alzheimer's disease based on network proximity analysis and predicted BBB permeability nih.gov. While some studies indicate good BBB permeability for this compound, its effect on reducing ROS production in certain cell models was not observed in these computational assessments nih.gov.
These in silico methods provide a preliminary assessment of how this compound and its analogs might behave in vivo, guiding further experimental investigations.
Formulation Science and Delivery Systems Research for Niflumic Acid
Development of Nanosuspensions and Nanocrystals for Dissolution Enhancement
Nanonization, the process of reducing drug particle size to the nanometer range, is a prominent strategy to improve the dissolution rate of poorly water-soluble drugs like niflumic acid. u-szeged.hufarmaciajournal.comresearchgate.net By increasing the surface area-to-volume ratio, nanocrystals and nanosuspensions can lead to a higher dissolution velocity, as described by the Noyes-Whitney equation. scirp.orgscirp.org
Research has successfully demonstrated the production of this compound nanocrystals. farmaciajournal.comscirp.org One approach involves a combination of bead pre-milling followed by high-pressure homogenization (HPH) to produce stable nanosuspensions. farmaciajournal.com In one study, this method yielded a this compound nanosuspension with a mean particle size (MPS) of approximately 240 nm and a polydispersity index (PDI) of 0.29. farmaciajournal.comfarmaciajournal.com The resulting "smartcrystals" showed significantly enhanced dissolution, with complete release at pH 7.4, compared to less than 5% release for the raw drug. farmaciajournal.comfarmaciajournal.com
Another technique used to create nanosized this compound is electrospray crystallization. mdpi.comacs.org This bottom-up method involves creating a mist of charged droplets from a drug solution, which, after solvent evaporation, leads to the formation of sub-micrometer-sized crystals. acs.org Studies have produced this compound crystals in the 200–800 nm range using this technique. acs.org While the nanosized particles alone did not significantly alter the dissolution profile, the addition of excipients led to a substantial increase in the dissolution rate in simulated gastric juice. acs.org
The stability and redispersion of these nanoparticles after drying are critical. Studies have shown that the drying method significantly impacts the final particle size. farmaciajournal.com For instance, simple room temperature drying and vacuum drying of a this compound nanosuspension resulted in significant particle aggregation, with sizes increasing to 813.5 nm and 560.6 nm, respectively. farmaciajournal.comfarmaciajournal.com Freeze-drying with cryoprotectants like mannitol (B672) or trehalose (B1683222) proved more effective in preventing aggregation, yielding smaller particle sizes upon redispersion. farmaciajournal.com Trehalose was found to be particularly effective, maintaining a particle size of 276.55 nm. farmaciajournal.comfarmaciajournal.com
| This compound Formulation | Mean Particle Size (MPS) | Polydispersity Index (PDI) | Key Finding |
| Raw this compound | ~81 µm | - | Prismatic form crystals with low dissolution. farmaciajournal.com |
| Nanosuspension (Pre-milling + HPH) | 240.4 nm | 0.29 | Significant reduction in particle size before drying. farmaciajournal.com |
| Nanocrystals (Room Temp. Dried) | 813.5 nm | - | Substantial aggregation observed after drying. farmaciajournal.com |
| Nanocrystals (Vacuum Dried) | 560.6 nm | - | Aggregation present, but less than room temperature drying. farmaciajournal.com |
| Nanocrystals (Freeze-Dried with Mannitol) | 406.55 nm | - | Cryoprotectant reduces aggregation. farmaciajournal.com |
| Nanocrystals (Freeze-Dried with Trehalose) | 276.55 nm | - | Trehalose was more effective at preventing aggregation. farmaciajournal.com |
| Co-ground with Poloxamer 188 & Mannitol | ~250 nm | - | Maintained crystallinity and significantly improved dissolution. scirp.orgscirp.org |
Optimization of Particle Size Reduction Techniques (e.g., Co-Grinding, High-Pressure Homogenization)
Particle size reduction is a fundamental "top-down" approach for enhancing the dissolution of poorly soluble drugs. mdpi.comnih.gov Techniques such as co-grinding and high-pressure homogenization (HPH) have been effectively optimized for this compound.
Co-grinding , a form of dry milling, involves grinding the drug with excipients to reduce particle size and prevent aggregation. scirp.orgscirp.org In one study, this compound was co-ground with Poloxamer 188 and mannitol. scirp.orgscirp.orgresearchgate.net This process successfully produced nanoparticles with a mean particle size of about 250 nm. scirp.orgscirp.org The raw this compound had a mean particle size of approximately 81 µm, which was reduced to only 16.65 µm when milled without excipients due to aggregation. scirp.orgscirp.org The use of co-grinding materials was crucial in preventing the nanoparticles from clumping together, thereby achieving a much smaller particle size. scirp.orgscirp.org The resulting co-ground product demonstrated a significantly improved dissolution rate, with nearly 100% of the this compound dissolving in 20 minutes in intestinal juice, compared to much lower rates for the raw drug. scirp.org
High-Pressure Homogenization (HPH) is a high-energy method used to produce nanosuspensions by forcing a drug suspension through a narrow gap at high pressure. farmaciajournal.commdpi.comijper.org This technique is often combined with a pre-treatment step, such as bead milling, to improve its efficiency. u-szeged.hufarmaciajournal.com For this compound, a combination of 40 minutes of pre-milling followed by 30 minutes of HPH was shown to effectively reduce the mean particle size to 240 nm. farmaciajournal.comfarmaciajournal.com The low water solubility and high melting point of this compound make it a suitable candidate for size reduction via HPH, as these properties minimize the risk of Ostwald ripening. farmaciajournal.com The resulting nanosuspensions exhibited high zeta potential values (around -60 mV), indicating good physical stability. farmaciajournal.com
These second-generation nanocrystal production methods, known as "smartCrystals®," combine techniques like milling and HPH to maximize particle size reduction and overcome the limitations of single methods. u-szeged.huresearchgate.net
Exploration of Pharmaceutical Salts, Cocrystals, and Supramolecular Gels
Beyond particle size reduction, modifying the solid-state form of this compound through the creation of pharmaceutical salts and cocrystals is another key strategy to improve its physicochemical properties, particularly solubility and dissolution rate. acs.orgacs.org
Pharmaceutical Salts and Cocrystals are multicomponent solids that can exhibit different, and often superior, physicochemical properties compared to the parent drug. oup.com A salt is formed by the transfer of a proton from an acidic to a basic component, while a cocrystal involves non-ionic interactions like hydrogen bonds. oup.com
Research into this compound has yielded several novel salts and cocrystals with various coformers. acs.orgacs.org For example, cocrystals have been prepared with caprolactam and 2-hydroxy pyridine (B92270). acs.orgacs.org Salts have been successfully formed with bases such as piperazine (B1678402), benzylamine (B48309), and tyramine (B21549), where a proton is transferred from the carboxylic acid group of this compound to the basic nitrogen of the coformer. acs.org A salt was also formed with benzenesulfonic acid, where the proton was transferred to the pyridine nitrogen of the this compound molecule. acs.org
These new solid forms have demonstrated significant improvements in solubility and dissolution. acs.org In a study using a 20% Ethanol-water medium, the tyramine salt (NFA–TYA) showed a remarkable 42-fold increase in solubility and a 54-fold increase in dissolution rate compared to pure this compound. acs.org Other forms also showed notable enhancements. acs.org
Supramolecular Gels have also been explored in the context of this compound formulation. acs.orgdur.ac.uk Supramolecular gels are formed by low-molecular-weight gelators that self-assemble into fibrous networks, entrapping a liquid solvent. Interestingly, the salts of this compound with piperazine (NFA–PIP) and benzylamine (NFA–BZA) were found to form supramolecular gels in various organic solvents, including nitrobenzene, methyl salicylate, menthol, and mesitylene. acs.orgacs.org This finding opens up possibilities for novel delivery systems. Research has also shown that crystallizing this compound within certain supramolecular gels can influence its crystal habit, changing it from needles to blocks, which could impact its processing and formulation properties. dur.ac.uk
| This compound Solid Form | Coformer | Type | Solubility Improvement (vs. NFA) | Dissolution Rate Improvement (vs. NFA) |
| NFA–TYA | Tyramine | Salt | 42-fold | 54-fold |
| NFA–PIP | Piperazine | Salt | 39-fold | 7.8-fold |
| NFA–BSA | Benzenesulfonic acid | Salt | 18-fold | 10-fold |
| NFA–CPR | Caprolactam | Cocrystal | 1.4-fold | 2-fold |
Data from solubility and dissolution studies in 20% EtOH–water. acs.org
Investigation of Topical and Other Alternative Delivery Approaches (e.g., Gels)
Topical and transdermal delivery systems offer a way to administer this compound directly to a localized site of pain and inflammation, which can minimize systemic side effects. pharaoniapharma.commdpi.com Gels are a common formulation for the topical application of NSAIDs. nih.gov
Research has focused on formulating this compound into gels and creams for the treatment of painful and inflammatory conditions of joints and muscles. pharaoniapharma.com These formulations are designed to allow this compound to penetrate the skin and reach the underlying inflamed tissues. pharaoniapharma.com In vitro studies evaluating the percutaneous absorption of various NSAID gels across human skin have been conducted to compare their delivery efficiency. nih.govthieme-connect.com One such study found that while ketoprofen (B1673614) and piroxicam (B610120) gels showed the highest diffusion efficacy, this compound gel also demonstrated effective skin permeation. mdpi.comnih.govthieme-connect.com
Other alternative delivery systems for this compound have also been investigated. These include:
Bicontinuous Microemulsions: These systems have been explored as potential vehicles for the topical delivery of this compound. tandfonline.com They can solubilize the drug and promote skin permeation. tandfonline.com
Collagen-based Systems: Spongious matrices made of collagen have been developed as scaffolds for the controlled delivery of this compound, particularly for applications in bone repair and dentistry. researchgate.netscientific.net These systems can be loaded with the drug and implanted to provide localized anti-inflammatory effects. researchgate.netscientific.net The release of this compound from these collagen sponges was found to follow a non-Fickian transport mechanism. scientific.net
Niosomal Dispersions: Niosomes, which are vesicles composed of non-ionic surfactants, have been formulated to encapsulate this compound. impactfactor.org These vesicular systems can be incorporated into gels to improve drug uptake and are suitable for various routes of administration, including topical delivery. impactfactor.org
These diverse delivery strategies highlight the ongoing efforts to optimize the therapeutic application of this compound by overcoming its inherent formulation challenges.
Emerging Research Directions and Future Perspectives
Identification of Novel Molecular Targets for Niflumic Acid Action
While the primary mechanism of this compound involves the inhibition of COX-1 and COX-2 enzymes, thereby blocking prostaglandin (B15479496) synthesis, recent investigations have identified a multitude of other molecular targets. patsnap.compatsnap.com This polypharmacology is central to its emerging therapeutic potential. A significant area of research has focused on its role as a modulator of various ion channels. patsnap.com
Key novel targets identified include:
Chloride Channels : this compound is a known blocker of calcium-activated chloride channels (CaCCs) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channel. patsnap.comtandfonline.com Studies have shown it acts as an open-channel blocker of CFTR, effectively plugging the channel pore. tandfonline.com It also directly inhibits the skeletal muscle-specific CLC-1 channel. nih.gov
Potassium Channels : Research indicates that this compound interacts with voltage-gated potassium channels and can activate intracellular Na+-activated K+ (KNa) channels, specifically Slo2.1, even in the absence of intracellular sodium. patsnap.comrupress.org
Calcium Channels : The compound has been reported to block T-type calcium channels and differentially modulate two types of ryanodine-sensitive Ca2+-release channels (RyRs) in skeletal muscle. physiology.orgwikipedia.org
Receptors and Transporters : Beyond ion channels, this compound has been reported to act on GABA-A and NMDA receptor channels. wikipedia.org It also modulates the human glutamate (B1630785) transporter EAAT4 and exhibits agonist activity at the G-protein coupled receptor GPR35. nih.govrndsystems.com
Cancer-Related Kinases : In the context of oncology, a significant finding has been the direct binding of this compound to Early Respond Kinase 1 (ERK1), a key component of the MAPK signaling pathway that regulates cancer cell proliferation and survival. nih.gov
This growing list of molecular interactions underscores the complexity of this compound's mechanism of action and provides a foundation for its investigation in a wider range of pathological conditions.
Development of Highly Selective this compound Derivatives with Reduced Off-Target Effects
Leveraging the core structure of this compound, researchers are actively developing novel derivatives with the aim of enhancing therapeutic efficacy and selectivity for specific targets while minimizing off-target effects. This line of research is particularly prominent in the field of oncology. mdpi.com
Several strategies are being employed to synthesize these new chemical entities:
Scaffold Modification : New derivatives incorporating 1,3,4-oxadiazole (B1194373) and pyrazole (B372694) scaffolds have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. benthamscience.comuobaghdad.edu.iqresearchgate.net One such pyrazole derivative, referred to as compound 6 in studies, demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549) cell lines. benthamscience.comresearchgate.net
Functional Group Alteration : The synthesis of hydrazine-1-carboxamide and hydrazine-1-carbothioamide derivatives from this compound has yielded compounds that, after cyclization, form 1,2,4-triazoles. pensoft.net Specific derivatives from this work have shown inhibitory activity against either VEGFR or EGFR kinase, highlighting the potential for creating target-selective anticancer agents. pensoft.net
Complexation : To improve physicochemical properties such as solubility, this compound has been complexed with other molecules. nih.gov Research into creating polymeric silver (I) complexes and Co(II) and Ni(II) complexes aims to enhance antitumor activity. mdpi.comtandfonline.com
These synthetic efforts are often guided by in silico molecular docking studies to predict the binding of derivatives to target proteins before their synthesis and in vitro testing. benthamscience.compensoft.net
| Derivative Class | Target | Intended Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazole Derivatives | EGFR Tyrosine Kinase | Cancer | Compound 6 was the most cytotoxic against HepG2 and A549 cell lines. | benthamscience.comresearchgate.net |
| 1,2,4-Triazole (B32235) Derivatives | VEGFR/EGFR Kinase | Cancer | Compound 4C inhibited VEGFR; Compound 5B inhibited EGFR. | pensoft.net |
| Silver (I) and other Metal Complexes | General Antitumor | Cancer | Enhanced antitumor activity compared to this compound alone. | mdpi.comtandfonline.com |
| Ester Derivatives | COX-2 | Inflammation | Compound 8 showed potent anti-inflammatory and analgesic effects. | rsc.org |
Repurposing of this compound for Novel Therapeutic Indications
Drug repurposing, the process of identifying new uses for approved drugs, is a major focus of current this compound research. researchgate.net Its diverse pharmacological actions make it a candidate for a range of diseases far beyond its original indications for inflammatory joint conditions. patsnap.comdrugbank.com
Emerging therapeutic areas for this compound include:
Oncology : this compound has demonstrated anti-tumor activity in cell lines of various cancers, including nasopharyngeal carcinoma, lung cancer, and ovarian cancer, by inhibiting cell proliferation and migration. nih.govmdpi.com It is also being explored in combination therapies, for example with xanthohumol (B1683332), to achieve synergistic anticancer effects. nih.gov
Infectious Diseases : Recent studies have repurposed this compound as an antimicrobial agent. nih.gov It exhibits bactericidal activity against Staphylococcus aureus and works synergistically with antibiotics like streptomycin (B1217042) and ampicillin (B1664943) to inhibit both bacterial growth and biofilm formation. nih.govscribd.comresearchgate.net A key mechanism for this action is the inhibition of bacterial efflux pumps. nih.govscribd.com
Neurological Disorders : The compound's ability to modulate multiple ion channels and neurotransmitter receptors has sparked interest in its use for neurological conditions. patsnap.com It has shown antiseizure properties in preclinical models, an effect linked to its potentiation of GABAA receptors. It is also being investigated for a potential role in treating neuropathic pain and neurodegenerative disorders. patsnap.comnih.gov
Channelopathies and Secretory Disorders : As a blocker of the CFTR chloride channel, this compound and its derivatives are being considered for therapies against autosomal dominant polycystic kidney disease, where they may retard cyst growth. tandfonline.com In respiratory medicine, its ability to inhibit TMEM16A, a channel involved in mucus production, makes it a potential treatment for inflammatory airway diseases like asthma, COPD, and cystic fibrosis to reduce mucus hypersecretion. jci.org It has been shown to reverse airway mucus excess in a rat model of Pneumocystis pneumonia. frontiersin.org
Metabolic Diseases : Research has shown that this compound-sensitive ion channels are important for glucose-stimulated insulin (B600854) secretion, suggesting a potential role in metabolic regulation. nih.gov
Advanced Preclinical and Mechanistic Investigations to Elucidate Full Pharmacological Spectrum
To support these new therapeutic applications, detailed preclinical studies are underway to fully understand the molecular mechanisms behind this compound's diverse effects. These investigations go beyond its known COX inhibition to map the specific cellular pathways it modulates.
Key mechanistic insights from recent studies:
In Cancer Biology : In nasopharyngeal carcinoma cells, this compound was found to inhibit proliferation and invasion by suppressing the ERK/MAPK signaling pathway and reducing the activity of matrix metalloproteinases MMP2 and MMP9. nih.govmedchemexpress.com In lung cancer cells, it can induce programmed cell death (apoptosis) through the caspase-8/Bid/Bax pathway. medchemexpress.com
In Ion Channel Pharmacology : Mechanistic studies have provided a high-resolution view of its interaction with ion channels. For example, it is characterized as an open-channel blocker for CFTR and has a dual, concentration-dependent effect on skeletal muscle ryanodine (B192298) receptors. tandfonline.comphysiology.org Its inhibition of the CLC-1 chloride channel in skeletal muscle is complex, involving both direct channel block and an indirect pathway mediated by an increase in intracellular calcium and subsequent activation of protein kinase C (PKC). nih.gov
In Neuropharmacology : In models of excitotoxic neuronal death, this compound provides neuroprotection by reducing the release of glutamate. nih.gov This effect is dependent on the presence of GABA-A receptors and this compound-sensitive chloride channels. nih.gov Its antiseizure activity is attributed to the potentiation of GABA-A receptor-mediated currents.
| Disease Context | Key Mechanism | Affected Pathways/Molecules | Reference |
|---|---|---|---|
| Nasopharyngeal Carcinoma | Inhibition of proliferation and invasion | ERK/MAPK, MMP2, MMP9 | nih.govmedchemexpress.com |
| Lung Cancer | Induction of apoptosis | Caspase-8/Bid/Bax pathway | medchemexpress.com |
| Skeletal Muscle Excitability | Chloride channel inhibition | CLC-1, intracellular Ca2+, PKC | nih.gov |
| Excitotoxic Neuronal Death | Neuroprotection | Glutamate release, GABA-A receptors | nih.gov |
| Bacterial Infections (S. aureus) | Antimicrobial synergism | Efflux pump inhibition | nih.govscribd.com |
Integration of Omics Technologies (e.g., Genomics, Proteomics) in this compound Research
Modern "omics" technologies are beginning to be integrated into this compound research to provide a more holistic understanding of its biological effects and to guide the development of new therapeutics.
In Silico and Computational Approaches : Molecular modeling and docking studies are now routinely used as a first step in the development of new this compound derivatives. pensoft.net These computational techniques allow researchers to predict how newly designed molecules will bind to targets like EGFR and ERK1, saving time and resources. nih.govbenthamscience.com The predictions from these in silico experiments have shown a strong correlation with in vitro results. benthamscience.comresearchgate.net
Genomics and Transcriptomics : Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) are being used to dissect the mechanisms of action for this compound derivatives. For instance, qRT-PCR has been employed to measure changes in the expression of genes involved in apoptosis, such as p53, BAX, and caspase-3, in cancer cells following treatment. pensoft.net
Proteomics and Metabolomics : Western blotting is a key tool used to confirm the effects of this compound on protein expression and signaling pathways, such as the inhibition of the ERK/MAPK pathway in cancer cells. nih.gov Large-scale databases like the Human Metabolome Database (HMDB) compile information on this compound's known interactions with human enzymes and transporters, providing a valuable resource for understanding its metabolic fate and potential interactions. hmdb.ca
While large-scale, unbiased omics screening studies on this compound are not yet widely published, the increasing use of these targeted molecular techniques represents a clear trend towards a more integrated, systems-level understanding of the drug's pharmacology. This approach will be crucial for identifying new biomarkers, predicting patient responses, and uncovering the full therapeutic potential of this compound and its future derivatives.
Q & A
Q. What safety precautions should be implemented when handling niflumic acid in laboratory settings?
this compound is classified as acutely toxic (oral, dermal, inhalation) and a skin/eye irritant . Key precautions include:
- Use of personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
- Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
- Avoid direct contact with skin/eyes; rinse immediately with water for 15 minutes if exposed .
- Dispose of waste via approved chemical disposal protocols, avoiding release into water systems .
Q. What are the primary mechanisms of action of this compound, and how can they be experimentally validated?
this compound acts as a calcium-activated chloride channel (CaCC) blocker (IC50 = 50 µM in rat pancreatic cells) and cyclooxygenase-2 (COX-2) inhibitor (IC50 = 0.1 µM) . To validate these mechanisms:
Q. How can researchers determine effective concentrations of this compound for specific experimental models?
Conduct dose-response assays using the following steps:
- Prepare a concentration gradient (e.g., 1–100 µM) in dimethyl sulfoxide (DMSO), ensuring solubility (≥100 mg/mL) .
- Treat cells or tissues and measure target activity (e.g., ion currents, inflammatory markers).
- Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .
- Validate cell viability via MTT assays to exclude cytotoxic effects at tested concentrations .
Advanced Research Questions
Q. How should researchers reconcile contradictory hazard classifications of this compound across safety data sheets (SDS)?
Discrepancies in SDS classifications (e.g., acute toxicity categories in vs. ) may arise from batch purity, experimental conditions, or regulatory frameworks. To address this:
Q. What pharmacodynamic (PD) modeling approaches are suitable for analyzing this compound's dose-response relationships?
Use indirect response models to link plasma concentrations (PK) to pharmacological effects (e.g., leukotriene B4 inhibition):
- Fit data to sigmoidal Emax models: , where = steepness factor .
- Compare models using Akaike Information Criterion (AIC) and log-likelihood (2LL) values for optimal fit .
- Validate predictions with in vivo data (e.g., healthy human or animal trials) .
Q. How can off-target effects of this compound (e.g., GABA-A/NMDA modulation) be controlled in mechanistic studies?
To isolate specific pathways:
Q. What experimental design considerations are critical for ensuring reproducibility of this compound studies?
Follow guidelines for rigorous reporting:
- Detail solvent preparation (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Include positive/negative controls (e.g., indomethacin for COX inhibition, DMSO vehicle controls) .
- Provide raw data and analysis scripts in supplementary materials to enable replication .
Q. How should researchers address variability in this compound's effects across different cell or tissue models?
- Perform power analysis to determine sample size adequacy .
- Use blinded experiment protocols to reduce bias in data interpretation .
- Apply mixed-effects statistical models to account for inter-experimental variability .
Q. What methodologies validate historical findings on this compound using modern techniques?
Q. Which statistical approaches are optimal for analyzing dose-response data with this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
